molecular formula C20H18O2 B8525840 1,4-Bis(p-tolyloxy)benzene CAS No. 30427-94-2

1,4-Bis(p-tolyloxy)benzene

Cat. No.: B8525840
CAS No.: 30427-94-2
M. Wt: 290.4 g/mol
InChI Key: BZMWYTDVUYRVEI-UHFFFAOYSA-N
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Description

1,4-Bis(p-tolyloxy)benzene is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two 4-methylphenoxy groups are attached to the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methylphenol+1,4-DibromobenzeneK2CO3,DMF,ΔThis compound\text{4-Methylphenol} + \text{1,4-Dibromobenzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 4-Methylphenol+1,4-DibromobenzeneK2​CO3​,DMF,Δ​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(p-tolyloxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating groups (4-methylphenoxy) on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

    Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Halogenation: Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.

    Nitration: HNO3 and H2SO4 at low temperatures.

    Oxidation: KMnO4 in an alkaline medium.

Major Products Formed

    Halogenation: 1,4-Bis(4-chloromethylphenoxy)benzene or 1,4-Bis(4-bromomethylphenoxy)benzene.

    Nitration: 1,4-Bis(4-nitromethylphenoxy)benzene.

    Oxidation: 1,4-Bis(4-carboxyphenoxy)benzene.

Scientific Research Applications

1,4-Bis(p-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1,4-Bis(p-tolyloxy)benzene largely depends on its chemical structure and the specific application. In electrophilic aromatic substitution reactions, the electron-donating 4-methylphenoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Similar in structure but with methoxy groups instead of 4-methylphenoxy groups.

    1,4-Diethoxybenzene: Contains ethoxy groups instead of 4-methylphenoxy groups.

    1,4-Bis(4-chlorophenoxy)benzene: Similar structure with chlorophenoxy groups.

Uniqueness

1,4-Bis(p-tolyloxy)benzene is unique due to the presence of 4-methylphenoxy groups, which impart distinct electronic and steric properties

Properties

CAS No.

30427-94-2

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,4-bis(4-methylphenoxy)benzene

InChI

InChI=1S/C20H18O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

BZMWYTDVUYRVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked flask equipped with a distilling receiver and a magnetic stirrer was charged with 32.4 g (0.30 moles) of p-cresol, and 16.8 g (0.30 moles) of potassium hydroxide was added into the flask while stirring the resultant reaction mixture at a temperature of 150° C. to provide a potassium salt of p-cresol. To the resultant p-cresol potassium salt melt were gradually mixed 100 ml of toluene, and the resultant reaction mixture was subjected to azeotropic distillation to remove water from the reaction mixture. After 50 ml of toluene were distilled away, the remaining reaction mixture was mixed with a solution of 23.6 g (0.10 moles) of p-dibromobenzene dissolved in 10 ml of hot toluene, and then with a catalyst consisting of 2.0 g of anhydrous copper chloride (II), and the resultant reaction mixture was refluxed for 8 hours while stirring.
Name
p-cresol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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